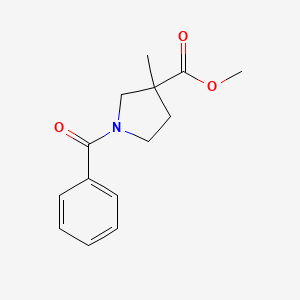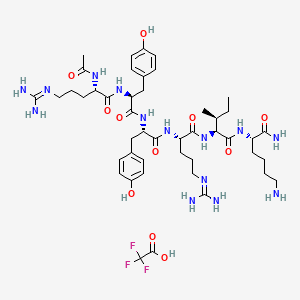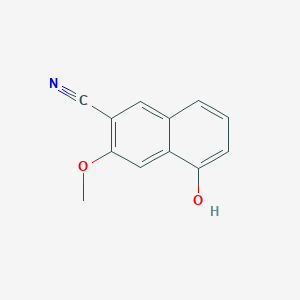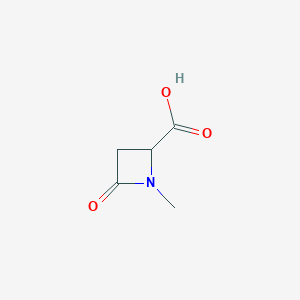
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyloxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride typically involves the following steps:
Protection of L-Glutamine: L-Glutamine is protected in an alkaline medium to obtain N-tert-butoxycarbonyl-L-glutamine.
Cyclization: The protected L-Glutamine undergoes cyclization in an anhydrous medium with N,N’-carbonyldiimidazole and 4-dimethylaminopyridine as catalysts to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is deprotected in an acidic medium, followed by the addition of hydrochloric acid to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale protection and cyclization: Using industrial-grade reagents and catalysts.
Efficient deprotection and purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to signal transduction, protein degradation, and cellular metabolism
類似化合物との比較
Similar Compounds
- 3-Amino-2,6-piperidinedione hydrochloride
- 3-(Benzyloxy)piperidine-2,6-dione hydrochloride
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
3-amino-1-phenylmethoxypiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-10-6-7-11(15)14(12(10)16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H |
InChIキー |
WKIDRRCPNVHRBR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C(=O)C1N)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)

